(Pentan-3-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine (Pentan-3-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17800047
InChI: InChI=1S/C12H23N3/c1-6-11(7-2)13-8-12-9(3)14-15(5)10(12)4/h11,13H,6-8H2,1-5H3
SMILES:
Molecular Formula: C12H23N3
Molecular Weight: 209.33 g/mol

(Pentan-3-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine

CAS No.:

Cat. No.: VC17800047

Molecular Formula: C12H23N3

Molecular Weight: 209.33 g/mol

* For research use only. Not for human or veterinary use.

(Pentan-3-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine -

Specification

Molecular Formula C12H23N3
Molecular Weight 209.33 g/mol
IUPAC Name N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pentan-3-amine
Standard InChI InChI=1S/C12H23N3/c1-6-11(7-2)13-8-12-9(3)14-15(5)10(12)4/h11,13H,6-8H2,1-5H3
Standard InChI Key OMWNKIWJEVTOQO-UHFFFAOYSA-N
Canonical SMILES CCC(CC)NCC1=C(N(N=C1C)C)C

Introduction

Chemical Structure and Molecular Features

Structural Composition

The molecule consists of three distinct components:

  • Pentan-3-yl group: A five-carbon branched alkane chain (C₅H₁₁) attached at the third carbon position.

  • Trimethyl-1H-pyrazol-4-ylmethyl moiety: A pyrazole ring substituted with three methyl groups at positions 1, 3, and 5, with a methylene (-CH₂-) bridge at position 4.

  • Amine functional group: The -NH- linker connecting the pentan-3-yl and pyrazole groups.

This arrangement creates a hybrid structure combining aliphatic and aromatic characteristics. The pyrazole ring’s electron-rich nature and the amine’s nucleophilicity suggest potential reactivity in both electrophilic and nucleophilic reactions.

Key Structural Data

PropertyValue
Molecular FormulaC₁₂H₂₃N₃
Molecular Weight209.33 g/mol
CAS Number1152606-49-9
Purity (Commercial)≥97%

Synthesis and Manufacturing

Multi-Step Organic Synthesis

The synthesis of (pentan-3-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine involves sequential reactions to assemble its complex structure. A representative pathway includes:

  • Pyrazole Ring Formation:

    • Condensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions to form the pyrazole core .

    • Methylation at positions 1, 3, and 5 using methyl halides or dimethyl sulfate.

  • Methyleneamine Linker Installation:

    • Nucleophilic substitution between 4-chloromethylpyrazole and ammonia or primary amines.

  • Pentan-3-yl Group Attachment:

    • Alkylation of the amine intermediate with 3-bromopentane in the presence of a base (e.g., K₂CO₃) .

Optimization Challenges

  • Steric hindrance from the trimethylpyrazole group complicates alkylation steps, requiring elevated temperatures (70–110°C) and polar aprotic solvents like DMF .

  • Purification often involves column chromatography or preparative HPLC to isolate the target compound from regioisomers.

Physicochemical Properties

Physical Characteristics

PropertyValue
AppearanceColorless to pale yellow liquid
SolubilityMiscible in organic solvents (e.g., DCM, THF); insoluble in water
Boiling PointEstimated 280–300°C (decomposes)
Density~1.02 g/cm³

Chemical Reactivity

  • Amine Group: Participates in acylation, alkylation, and Schiff base formation. For example, reaction with acetic anhydride yields the corresponding acetamide.

  • Pyrazole Ring: Undergoes electrophilic substitution at position 4, facilitated by electron-donating methyl groups.

  • Thermal Stability: Decomposes above 250°C, releasing methylamine and other volatile byproducts .

Comparative Analysis with Analogous Compounds

Compound NameMolecular FormulaKey Differences
3-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]anilineC₁₂H₁₅N₃Aromatic aniline group vs. aliphatic pentan-3-yl
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamideC₁₁H₁₉N₃OAmide functionality instead of amine
1-MethylpyrazoleC₄H₆N₂Simpler structure lacking substituents

The branched alkane chain in (pentan-3-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine enhances lipophilicity compared to linear-chain analogs, potentially improving blood-brain barrier penetration in drug candidates .

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